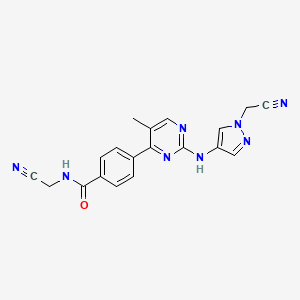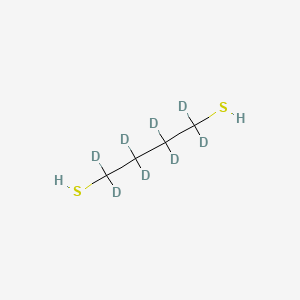
1,4-Butane-d8-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butane-d8-dithiol is a deuterated form of 1,4-Butanedithiol, an organosulfur compound with the formula HSCD2CD2CD2CD2SH. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a colorless liquid with a strong odor and is highly soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butane-d8-dithiol can be synthesized through the deuteration of 1,4-Butanedithiol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
化学反応の分析
Types of Reactions
1,4-Butane-d8-dithiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1,2-dithiane.
Reduction: The major product is the corresponding thiol.
Substitution: The products depend on the substituent introduced.
科学的研究の応用
1,4-Butane-d8-dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1,4-Butane-d8-dithiol involves its interaction with various molecular targets. The compound can form disulfide bonds with proteins and other biomolecules, affecting their structure and function. It can also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
類似化合物との比較
1,4-Butane-d8-dithiol can be compared with other similar compounds such as:
1,4-Butanedithiol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Propanedithiol: A shorter-chain dithiol with different reactivity and applications.
Dithiothreitol: A commonly used reducing agent in biochemistry with different structural and functional properties.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for studies involving isotopic labeling and tracing.
特性
分子式 |
C4H10S2 |
|---|---|
分子量 |
130.3 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChIキー |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
正規SMILES |
C(CCS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


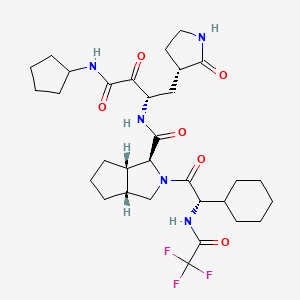
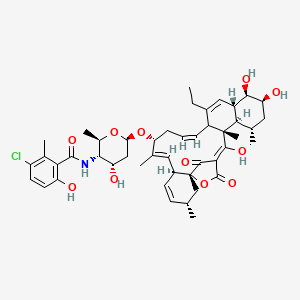
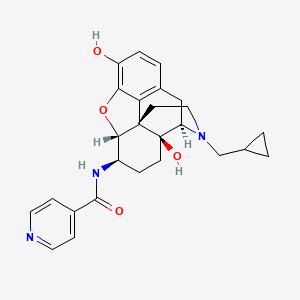
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
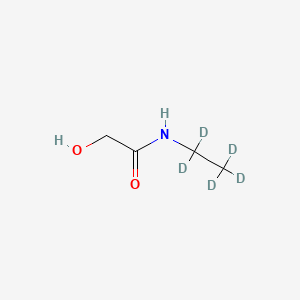
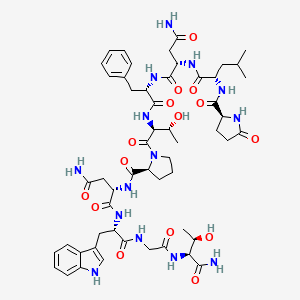
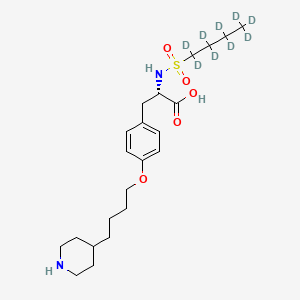
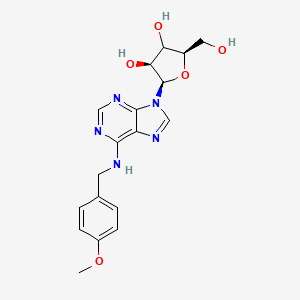
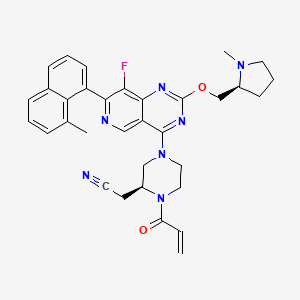
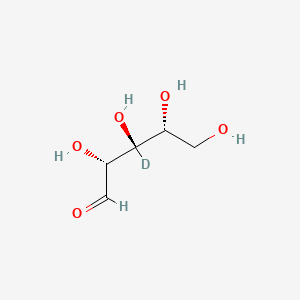
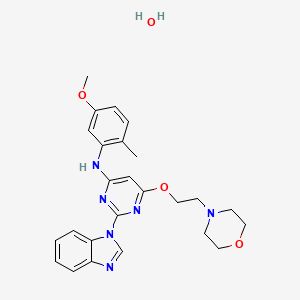
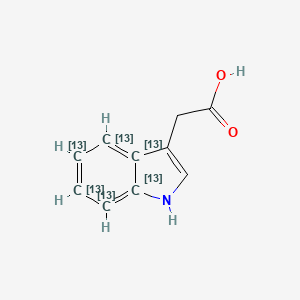
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)
